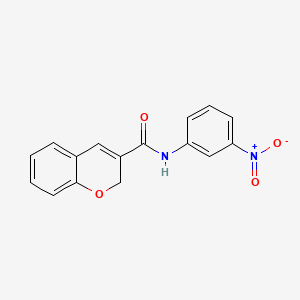

N-(3-nitrophenyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-nitrophenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-16(17-13-5-3-6-14(9-13)18(20)21)12-8-11-4-1-2-7-15(11)22-10-12/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINYYJRYOAPLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chromene-3-Carboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Chromene Core

The chromene ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyran ring, is a ubiquitous scaffold in a vast array of natural products and synthetic molecules of therapeutic interest.[1][2] Its inherent structural features and synthetic tractability have positioned it as a "privileged scaffold" in medicinal chemistry. Among the various functionalized chromenes, the chromene-3-carboxamide moiety has emerged as a particularly fruitful area of investigation, yielding compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of chromene-3-carboxamide derivatives, offering insights for the design and development of novel therapeutic agents.

The strategic incorporation of the carboxamide group at the 3-position of the chromene nucleus provides a critical handle for modulating the physicochemical and pharmacological properties of the resulting molecules. The amide bond, a cornerstone of peptide and protein structure, offers opportunities for hydrogen bonding interactions with biological targets, while the substituents on the amide nitrogen can be readily varied to fine-tune lipophilicity, steric bulk, and electronic properties, thereby influencing potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Forging the Chromene-3-Carboxamide Core

The construction of the chromene-3-carboxamide scaffold can be achieved through several synthetic avenues, often characterized by their efficiency and adaptability to generate diverse libraries of compounds.

One-Pot Multicomponent Reactions

One of the most elegant and atom-economical approaches is the one-pot, three-component reaction. For instance, the reaction of salicylaldehydes, substituted acetoacetanilides, and indoles in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can directly yield 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives.[3] This method is lauded for its operational simplicity, short reaction times, and high yields.[3]

Experimental Protocol: One-Pot Synthesis of Indolyl-4H-chromene-3-carboxamides [3]

-

To a solution of salicylaldehyde (1 mmol), substituted acetoacetanilide (1 mmol), and indole (1 mmol) in methanol (10 mL), add DABCO (30 mol%).

-

Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC).

-

Upon completion, the solid product is collected by filtration.

-

Wash the solid with cold methanol and dry under vacuum to afford the pure product.

Amide Coupling Reactions

A more traditional yet highly effective method involves the coupling of a pre-formed chromene-3-carboxylic acid with a desired amine. This is often facilitated by standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC).[4] This two-step approach allows for greater diversity in the amine component.

Experimental Protocol: Synthesis of 2H-Chromene-3-carboxamides via DCC Coupling [4]

-

Dissolve the 2H-chromene-3-carboxylic acid derivative (1.0 eq) and DCC (1.1 eq) in dichloromethane (DCM) and cool the mixture in an ice bath for 30 minutes.

-

Add the desired amine (1.0 eq) to the reaction mixture.

-

Stir the mixture continuously for 16 hours at room temperature.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Other Synthetic Routes

Other notable synthetic strategies include the reaction of substituted 2-cyanoacetamides with salicylaldehydes in the presence of a base to form 2-imino-2H-chromene-3-carboxamides.[5] Furthermore, 2-oxo-2H-chromene-3-carboxamides can be synthesized by refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with an appropriate amine in ethanol.[6]

Caption: Key synthetic routes to chromene-3-carboxamide scaffolds.

Therapeutic Applications: A Scaffold of Diverse Activities

Chromene-3-carboxamide derivatives have demonstrated significant potential across a range of therapeutic areas, with anticancer and antimicrobial activities being the most extensively studied.

Anticancer Activity

The chromene-3-carboxamide scaffold has proven to be a fertile ground for the discovery of potent cytotoxic agents.[7]

2-Imino-2H-chromene-3(N-aryl)carboxamides: A series of these compounds were synthesized and evaluated for their cytotoxic activity against four human cancer cell lines: MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colorectal).[5] Notably, compound VIa showed potent activity against all four cell lines, with an impressive IC50 value of 0.9 µM against the A-549 cell line.[5] Structure-activity relationship studies revealed that the electronic properties and lipophilicity of the substituents on both the chromene and the N-aryl ring significantly influence the cytotoxic activity.[5]

| Compound | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | A-549 IC50 (µM) | Caco-2 IC50 (µM) |

| VIa | 8.5 | 35.0 | 0.9 | 9.9 |

| 5-Fluorouracil | - | - | - | >100 |

| Docetaxel | 9.8 | - | - | - |

| Data sourced from: Anticancer Agents Med Chem. 2017;17(1):85-92.[5] |

Indolyl-4H-chromene-3-carboxamides: These derivatives have also been investigated for their antioxidant and antibacterial properties, with some compounds showing promising activity.[3]

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide: This compound exhibited remarkable anticancer activity against a panel of 60 human tumor cell lines, being more active than several classical anticancer drugs like gefitinib, 5-fluorouracil, and cisplatin in some cell lines.[8]

The proposed mechanisms of action for the anticancer effects of chromene derivatives are diverse and can include the inhibition of crucial enzymes like thioredoxin reductase and interference with DNA replication and synthesis.[1][9]

Caption: Putative anticancer mechanisms of chromene derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Chromene-3-carboxamides have emerged as a promising class of compounds in this arena.[9]

2H-Chromene-3-carboxamides: A series of these derivatives were synthesized from Baylis–Hillman-derived 2H-chromene-3-carboxylic acids and evaluated for their in vitro antifungal and antibacterial activities.[4] Several compounds exhibited better activity than the standard drug streptomycin against Bacillus cereus, with a minimum inhibitory concentration (MIC) of 0.062 mg/mL.[4] Molecular modeling studies suggested that the electron-donating or electron-accepting abilities of the molecules correlated with their activity against gram-negative and gram-positive bacteria, respectively.[4]

| Compound | Bacillus cereus MIC (mg/mL) | Candida albicans MIC (mg/mL) | Aspergillus niger MIC (mg/mL) |

| 3a | 0.062 | >1 | >1 |

| 3c | 0.062 | >1 | >1 |

| 4a | 0.250 | >1 | >1 |

| 4b | >1 | 0.062 | 0.125 |

| 4c | 0.062 | >1 | >1 |

| Streptomycin | 0.125 | - | - |

| Nystatin | - | 0.031 | 0.031 |

| Data sourced from: Manila Journal of Science 12: 64-77.[4] |

The antimicrobial mechanisms of chromenes are varied and can involve the inhibition of bacterial cell wall synthesis, targeting essential DNA replication and synthesis proteins, and combating biofilm formation.[9]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [4]

-

Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Inoculate the agar plates with a standardized suspension of the test microorganism.

-

Create wells of a specific diameter in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution (at a known concentration) to each well.

-

Include positive controls (standard antibiotic/antifungal) and a negative control (solvent).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition around each well.

Other Biological Activities

Beyond their anticancer and antimicrobial properties, chromene-3-carboxamide derivatives have shown potential in other therapeutic areas:

-

Anti-inflammatory Activity: Certain chromene derivatives have demonstrated anti-inflammatory properties.[10]

-

Voltage-gated Sodium Channel Blockers: (S)-N-chroman-3-ylcarboxamide derivatives have been identified as blockers of the Na(V)1.7 channel, a target for the development of analgesics.[11]

-

Antioxidant Activity: Some indolyl-4H-chromene-3-carboxamides have displayed good antioxidant activity.[3]

Structure-Activity Relationship (SAR) Insights

The biological activity of chromene-3-carboxamides is intricately linked to the nature and position of substituents on the chromene ring and the amide moiety.

-

Substituents on the Chromene Ring: The introduction of specific groups on the chromene nucleus can significantly enhance the biological activity. For example, bromo-substitutions at the 6- and 8-positions of a 3-nitrochromene scaffold were found to increase inhibitory activity against thioredoxin reductase.[1]

-

Substituents on the Amide Nitrogen: The nature of the group attached to the amide nitrogen plays a crucial role in determining the potency and selectivity of the compound. Varying the aryl and alkyl substituents allows for the fine-tuning of interactions with the target protein.

Conclusion and Future Perspectives

The chromene-3-carboxamide scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of this core, coupled with the vast chemical space that can be explored through substitution, provides a powerful toolkit for medicinal chemists. The significant anticancer and antimicrobial activities observed for many derivatives underscore the potential of this scaffold to address pressing global health challenges.

Future research in this area should focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and pathways modulated by these compounds will facilitate rational drug design.

-

Optimization of Pharmacokinetic Properties: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds will be crucial for their clinical translation.

-

Exploration of Novel Therapeutic Areas: The diverse biological activities of chromene-3-carboxamides suggest that their therapeutic potential may extend beyond oncology and infectious diseases.

By leveraging the principles of medicinal chemistry and continuing to explore the rich chemical diversity of the chromene-3-carboxamide scaffold, the scientific community is well-positioned to develop novel and effective therapies for a range of human diseases.

References

-

New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. [Link]

-

Synthesis and antimicrobial activities of 2H-chromene-3-carboxamide derivatives: Experimental and computational studies. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University Research Portal. [Link]

-

One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents. New Journal of Chemistry. [Link]

-

Structure and activity relationship in the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]

-

2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. [Link]

-

Synthesis of chromene-3-carboxamides 25 and 29 and chromeno-[3,4-c]pyridine derivatives 27 and 30. ResearchGate. [Link]

-

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]

-

Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI. [Link]

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. ResearchGate. [Link]

-

Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. Molecules. [Link]

-

Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. ResearchGate. [Link]

-

Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. [Link]

-

Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. PubMed. [Link]

-

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Digital Medicine Association. [Link]

-

Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [Link]

-

Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. [Link]

-

Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. Bentham Science. [Link]

-

Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][4][5]Oxazines, and Chromeno[2,3-d]Pyrimidines. Scientia Pharmaceutica. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. dlsu.edu.ph [dlsu.edu.ph]

- 5. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benthamscience.com [benthamscience.com]

- 8. library.dmed.org.ua [library.dmed.org.ua]

- 9. researchgate.net [researchgate.net]

- 10. rjptonline.org [rjptonline.org]

- 11. Structure and activity relationship in the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3-Nitrophenyl Chromene Derivatives: A Guide for Drug Discovery Professionals

Executive Summary

Chromene, a privileged heterocyclic scaffold consisting of a fused benzene and pyran ring, is a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of biological activities.[1] Within this diverse family, derivatives featuring a 3-nitro group and a substituted phenyl ring at the 2-position (2-aryl-3-nitro-2H-chromenes) have garnered significant attention for their potent and varied pharmacological effects, including anticancer, antibacterial, and receptor antagonist activities.[2][3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-nitrophenyl chromene derivatives, synthesizing data from numerous studies to offer a cohesive understanding for researchers in drug discovery and development. We will dissect the roles of the chromene core, the critical 3-nitro substituent, and the influential 2-aryl group, with a specific focus on the 3-nitrophenyl moiety, to elucidate the molecular features governing biological efficacy.

The Architectural Blueprint: Core Structural Elements and Their Influence

The biological activity of a 2-aryl-3-nitro-2H-chromene is not dictated by a single feature but is rather a synergistic outcome of its three principal components: the chromene nucleus, the 3-nitro group, and the 2-aryl substituent. Understanding the contribution of each is paramount for rational drug design.

The Chromene Nucleus: The Privileged Scaffold

The benzopyran system serves as the foundational scaffold, providing the necessary steric and electronic properties for interaction with biological targets. Its relative rigidity and lipophilicity facilitate cell membrane penetration and presentation of its substituents to target proteins. Modifications to the benzene ring of the chromene core (Ring A) can significantly modulate activity. For instance, in the context of antibacterial agents, the addition of halogen atoms to positions 6 and 8 dramatically enhances potency against Gram-positive bacteria.[2]

The 3-Nitro Group: The Electronic Modulator

The electron-withdrawing nitro group at the C3 position is a critical determinant of the molecule's reactivity and biological function. It polarizes the C2-C3 double bond, making the C2 position susceptible to nucleophilic attack, a key step in some synthetic routes and potentially in interactions with biological nucleophiles like cysteine residues in proteins. The necessity of this group is highlighted in studies of P2Y6 receptor antagonists, where replacing the 3-nitro group with bioisosteres like carboxylic acid or ester functionalities resulted in a complete loss of affinity.[5]

The 2-(3-Nitrophenyl) Group: The Specificity Driver

The substituent at the C2 position plays a crucial role in defining the compound's potency and selectivity. While various aryl groups have been explored, the presence of a nitro group on this phenyl ring (Ring C) often imparts significant biological activity.

The position of the nitro group on the phenyl ring is a key factor in determining the biological effect. For example, in a study of 3-arylcoumarins (a related scaffold), a derivative with a nitro group in the meta position (3'-nitro) of the aryl ring showed greater antibacterial activity against S. aureus than the corresponding para (4'-nitro) substituted compound.[6] This suggests that the electronic and steric profile conferred by the meta substitution is more favorable for interaction with the bacterial target. While direct comparative studies across multiple biological targets for 3-nitrophenyl chromenes are less common, the available data indicates that this substitution pattern is a favorable feature for potent bioactivity. For instance, 2-amino-4-(3-nitrophenyl)-4H-naphtho(1,2-b)pyran-3-carbonitrile was identified as a potent microtubule-destabilizing anticancer agent.[7]

Synthesis Strategies: Constructing the Core Scaffold

The most prevalent and efficient method for synthesizing 2-aryl-3-nitro-2H-chromenes is the tandem oxa-Michael-Henry dehydration reaction. This one-pot, three-component reaction typically involves the condensation of a salicylaldehyde derivative with a β-nitrostyrene derivative, often catalyzed by a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or an organocatalyst such as L-proline.

The general workflow involves the initial formation of a β-nitrostyrene from a substituted benzaldehyde (e.g., 3-nitrobenzaldehyde) and nitromethane. This intermediate is then reacted with a substituted salicylaldehyde to yield the final 2-aryl-3-nitro-2H-chromene product.[8]

Biological Activities and Structure-Activity Relationship Insights

3-Nitrophenyl chromene derivatives have demonstrated a remarkable range of pharmacological activities. The SAR is highly dependent on the specific biological target.

Anticancer Activity

Many 2-aryl-4H-chromenes are recognized as potent anticancer agents, often acting as microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin.[9][10] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][12]

The 2-amino-4-(3-nitrophenyl)-4H-naphtho(1,2-b)pyran-3-carbonitrile derivative is a prime example of a potent microtubule-binding agent.[7]

Key SAR observations for anticancer activity:

-

2-Aryl Group: The substitution on the 2-aryl ring is critical. Electron-withdrawing groups, such as nitro groups, are often associated with high potency. The 3-nitrophenyl substitution has been shown to be particularly effective.[7]

-

Chromene Ring Substituents: Adding substituents to the chromene's benzene ring can further modulate activity. For example, derivatives with a 7-methoxy group have shown robust antiproliferative activities.[7]

-

3-Position Substituent: While this guide focuses on the 3-nitro group, other derivatives, such as those with a 3-carbonitrile group, also exhibit potent anticancer effects, indicating the importance of an electron-withdrawing feature at this position.[9]

Antibacterial Activity

Certain 2-aryl-3-nitro-2H-chromenes have shown promising activity against multidrug-resistant (MDR) Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis.[2][13]

Key SAR observations for antibacterial activity:

-

Halogenation is Key: The most significant factor for potent antibacterial activity is the presence of halogen atoms on the chromene scaffold and/or the 2-aryl ring.[2]

-

Multi-halogenation Enhances Potency: Tri-halogenated derivatives are significantly more potent than mono-halogenated ones. For example, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was the most active in one study, with MIC values of 4 µg/mL against MDR S. aureus.[2]

-

Electron-donating Groups are Detrimental: Conversely, 3-nitro-2H-chromenes bearing electron-donating groups (like methoxy or methyl) on either the chromene ring or the 2-aryl ring resulted in a near-complete loss of antibacterial activity.[2] This underscores the importance of the electronic properties of the substituents.

P2Y6 Receptor Antagonism

Derivatives of 3-nitro-2-(trifluoromethyl)-2H-chromene have been identified as antagonists of the P2Y6 receptor, a G-protein coupled receptor implicated in inflammation and neurodegenerative diseases.[5]

Key SAR observations for P2Y6R antagonism:

-

C6 Position is Tolerant to Substitution: The C6 position of the chromene ring is suitable for derivatization with sterically bulky groups, including long alkyl chains, without losing affinity. In fact, certain long-chain amino-functionalized congeners at this position can dramatically enhance affinity.[4][5]

-

C8 Position is Less Favorable: Similar substitutions at the C8 position led to a significant reduction in affinity, indicating a specific binding pocket orientation.[4]

-

3-Nitro Group is Essential: As mentioned, replacing the 3-nitro group eliminates antagonist activity, confirming its critical role in receptor binding.[5]

Summary of Biological Activity Data

The following table summarizes representative data for various 3-nitrophenyl chromene derivatives and related analogues, illustrating the impact of substitution on biological activity.

| Compound Class | Key Substitutions | Biological Activity | Potency (IC50 / MIC) | Reference |

| Naphthopyran | 4-(3-Nitrophenyl) | Anticancer (Microtubule Destabilizer) | Low nanomolar range | [7] |

| 2-Aryl-3-nitro-2H-chromene | 2-(4-Bromophenyl), 6-Bromo, 8-Chloro | Antibacterial (MDR S. aureus) | 4 µg/mL | [2] |

| 2-Aryl-3-nitro-2H-chromene | 2-(Phenyl), 8-Methoxy | Antibacterial (S. aureus) | >128 µg/mL | [13] |

| 2-Aryl-3-nitro-2H-chromene | 2-(4-Chlorophenyl) | Antibacterial (S. aureus) | 16-32 µg/mL | [13] |

| 3-Arylcoumarin | 3-(3'-Nitrophenyl), 6-Nitro | Antibacterial (S. aureus) | 32 µg/mL | [6] |

| 3-Arylcoumarin | 3-(4'-Nitrophenyl), 6-Nitro | Antibacterial (S. aureus) | 128 µg/mL | [6] |

| 2-CF3-3-nitro-2H-chromene | 6-(Trialkylsilyl-ethynyl) | P2Y6 Receptor Antagonist | ~1 µM | [5] |

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides standardized, step-by-step methodologies for the synthesis and biological evaluation of these compounds.

Protocol: Synthesis of 2-(Aryl)-3-nitro-2H-chromenes

This protocol is adapted from a general procedure for the one-step oxa-Michael-Henry dehydration reaction.[8]

Materials:

-

Substituted Salicylaldehyde (1.2 mmol)

-

Substituted β-Nitrostyrene (e.g., 3-nitrophenyl-β-nitrostyrene) (1.0 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) (2 g)

-

Acetonitrile (10 mL)

-

Ethyl acetate

-

10% Sodium Hydroxide solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Combine the β-nitrostyrene (1.0 mmol) and salicylaldehyde (1.2 mmol) in a round-bottom flask.

-

Add acetonitrile (10 mL) and DABCO (2 g) to the mixture.

-

Stir the reaction mixture in a warm water bath at 40 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the nitrostyrene is completely consumed.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add ethyl acetate and 10% sodium hydroxide solution to facilitate phase separation.

-

Separate the organic layer and wash it with brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-aryl-3-nitro-2H-chromene.

-

Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.[13]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[14]

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates, incubator (37 °C, 5% CO2), microplate reader.

Procedure:

-

Seed the cancer cells into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL in 100 µL of complete medium per well.

-

Incubate the plates for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

After 24 hours, remove the medium and add 100 µL of the various compound concentrations to the wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

-

Incubate the plates for an additional 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

The 3-nitrophenyl chromene scaffold is a versatile and potent pharmacophore with significant therapeutic potential. The structure-activity relationships discussed herein highlight several key principles for rational drug design. For anticancer applications, the focus remains on microtubule destabilization, where the 3-nitrophenyl group at the C2 position is a highly favorable feature. For antibacterial development, a strategy of multi-halogenation on the chromene core is the most promising path forward. Finally, for P2Y6R antagonists, derivatization at the C6 position offers a clear avenue for enhancing potency.

Future research should aim for more systematic SAR studies, directly comparing positional isomers (e.g., 2-, 3-, and 4-nitrophenyl) across various biological assays. Investigating the mechanism of action in greater detail, particularly for antibacterial and receptor antagonist activities, will be crucial. The development of derivatives with improved pharmacokinetic profiles and reduced off-target effects will be essential for translating these promising scaffolds into clinical candidates.

References

-

Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. (2023). MDPI. Available at: [Link]

-

Synthesis of Novel Chromenes as Cytotoxic Agents. (n.d.). Der Pharma Chemica. Available at: [Link]

-

Functionalized Congeners of 2 H-Chromene P2Y 6 Receptor Antagonists. (2024). PubMed. Available at: [Link]

-

Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. (2024). ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. (n.d.). ResearchGate. Available at: [Link]

-

Evaluating the Cytotoxic Effects of Some Chlorinated Substituted 2-Amino-3-carbonitrile Chromene Derivatives on 3T3 and MCF-7 Cell Lines. (2025). ResearchGate. Available at: [Link]

-

Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. (n.d.). SciSpace. Available at: [Link]

-

Design, Synthesis, and Molecular Docking Studies of Sulfonyl-Substituted Chromene Derivatives as Anticancer Agents. (n.d.). Thieme E-Books & E-Journals. Available at: [Link]

-

Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. (2024). Semantic Scholar. Available at: [Link]

-

Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. (2022). MDPI. Available at: [Link]

-

Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. (n.d.). PMC. Available at: [Link]

-

Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies. (2025). PMC. Available at: [Link]

-

Structure activity relationship of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists. (2021). PubMed. Available at: [Link]

-

Synthesis of chromans and kinetic resolution of 2-aryl-3-nitro-2H-chromenes via the NHC-bound azolium homoenolate pathway. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). upc.edu. Available at: [Link]

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). PMC. Available at: [Link]

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). MDPI. Available at: [Link]

- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... (n.d.). PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/35924785/

-

Antibacterial activity of 3-nitro-2H-chromenes 5. (n.d.). ResearchGate. Available at: [Link]

-

The chemistry of 3-nitrochromenes. (n.d.). degruyter.com. Available at: [Link]

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). ResearchGate. Available at: [Link]

-

Exploring the Structure-Activity Relationship and Mechanism of a Chromene Scaffold (CXL Series) for Its Selective Antiproliferative Activity toward Multidrug-Resistant Cancer Cells. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (n.d.). PMC. Available at: [Link]

-

Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (n.d.). mdpi.com. Available at: [Link]

-

Microtubules Destabilizing Agents Binding Sites in Tubulin. (2025). ResearchGate. Available at: [Link]

-

Multimodal 4-arylchromene derivatives with microtubule-destabilizing, anti-angiogenic, and MYB-inhibitory activities. (2023). OAE Publishing Inc.. Available at: [Link]

-

Microtubule destabilising agents: far more than just antimitotic anticancer drugs. (2016). PMC. Available at: [Link]

-

Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. (n.d.). semanticscholar.org. Available at: [Link]

-

Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics. (2016). PLOS One. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functionalized Congeners of 2 H-Chromene P2Y6 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure activity relationship of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Computational modeling and docking studies of chromene-3-carboxamides

Executive Summary

Chromene-3-carboxamides (2H-chromene-3-carboxamides) represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from monoamine oxidase B (MAO-B) inhibition to tubulin polymerization interference. Their structural rigidity, combined with the hydrogen-bonding potential of the carboxamide linker, makes them ideal candidates for structure-based drug design (SBDD).

This guide provides a validated, step-by-step computational workflow for modeling these derivatives. Unlike generic docking tutorials, this document focuses on the specific electronic and steric requirements of the chromene scaffold, addressing common pitfalls in tautomer generation and hydrophobic enclosure analysis.

The Chromene-3-Carboxamide Scaffold: Pharmacophore Analysis[1]

Before initiating any in silico workflow, one must understand the "warhead." The chromene-3-carboxamide scaffold functions through a specific pharmacophoric arrangement:

-

The Chromene Core (Hydrophobic Domain): Acts as a planar anchor, often engaging in

stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket. -

The Carboxamide Linker (H-Bonding Domain): The

and -

The 3-Position Substituent (Specificity Determinant): Variations here (often aryl or heteroaryl rings) dictate selectivity, such as distinguishing between MAO-A and MAO-B isoforms.

Structural Alert: Tautomerism

Chromene derivatives can exhibit keto-enol tautomerism. In the 2-oxo-2H-chromene (coumarin) subclass, the lactone ring is stable. However, in 2-amino-chromene variants, imine-enamine tautomerism must be addressed during ligand preparation to avoid false-negative docking scores.

Pre-Docking Workflow: Data Preparation

Garbage in, garbage out. The accuracy of your docking study depends entirely on the preparation of your coordinate files.

Ligand Preparation Protocol

Do not rely on 2D-to-3D converters without manual intervention.

-

Construction: Build the 2H-chromene-3-carboxamide core in a molecular editor (e.g., ChemDraw, Avogadro).

-

Energy Minimization: Apply the MMFF94 or OPLS3e force field.

-

Why? These force fields accurately parameterize the conjugated

-system of the benzopyran ring. -

Convergence Criterion: RMS Gradient < 0.01 kcal/mol/Å.

-

-

Stereoisomer Generation: If your derivative has chiral centers (e.g., at the C4 position in 4-substituted variants), generate all stereoisomers. Docking algorithms cannot "flip" chirality during the run.

-

Ionization: Generate states at pH 7.4

0.5. The amide nitrogen is typically neutral, but substituents on the phenyl ring may ionize.

Protein Target Preparation

For this guide, we utilize MAO-B (PDB ID: 2V5Z) as the reference target, given the scaffold's high affinity for this enzyme.

-

Clean-up: Remove solvent molecules (HOH) and co-crystallized ligands (e.g., safinamide).

-

Exception: Keep water molecules that bridge the ligand and protein (check literature for specific catalytic waters). For MAO-B, waters are usually removed.

-

-

Cofactor Handling: Retain the FAD cofactor.

-

Critical: The chromene ring often stacks against the isoalloxazine ring of FAD. Removing FAD will destroy the binding pocket's geometry.

-

-

Protonation: Add hydrogens using a network optimization tool (e.g., PDB2PQR or Schrödinger’s Protein Preparation Wizard) to optimize H-bond networks (Asn/Gln flips).

Computational Pipeline Visualization

The following diagram outlines the integrated workflow for chromene-3-carboxamide modeling, from library design to ADMET profiling.

Figure 1: End-to-end computational workflow for chromene-3-carboxamide derivatives.

Molecular Docking Protocol

This protocol uses parameters compatible with AutoDock Vina (open-source) or Schrödinger Glide (commercial).

Grid Box Definition

The binding site must encompass the catalytic residues and the entrance cavity.

-

Center: Define the center coordinates based on the co-crystallized ligand or the FAD cofactor.

-

For MAO-B (2V5Z): Center approx. X: 51.0, Y: 156.0, Z: 28.0.

-

-

Dimensions:

Å is typically sufficient for chromene derivatives.-

Note: Avoid excessively large boxes to reduce conformational entropy noise.

-

Search Parameters (AutoDock Vina)

-

Exhaustiveness: Set to 32 or 64 (Standard is 8).

-

Reasoning: Chromene carboxamides have rotatable bonds at the amide linker. Higher exhaustiveness ensures the algorithm finds the global minimum rather than getting trapped in a local minimum.

-

-

Energy Range: 4 kcal/mol.

Validation (The "Self-Validating" Pillar)

Before analyzing your new compounds, you must perform a redocking experiment.

-

Extract the native ligand (e.g., safinamide or coumarin derivative) from the PDB.

-

Prep it exactly as you did your test ligands.

-

Dock it back into the protein.[1]

-

Calculate RMSD: The Root Mean Square Deviation between the docked pose and the crystal pose must be

2.0 Å . If it is > 2.0 Å, your protocol is flawed (check protonation states or grid box size).

Case Study: MAO-B Interaction Mechanism

Chromene-3-carboxamides are potent MAO-B inhibitors.[2][3][4] To interpret your docking results, you must look for specific interactions. A high score (e.g., -10.0 kcal/mol) is meaningless if the pose contradicts known biology.

Key Interaction Checkpoints (MAO-B)

| Residue/Cofactor | Interaction Type | Mechanism |

| FAD (Isoalloxazine) | The chromene ring aligns parallel to the FAD rings. | |

| Tyr326 | Hydrophobic / | Stabilizes the "tail" of the chromene derivative. |

| Cys172 | H-Bond / Steric | Critical for selectivity. The carboxamide oxygen often H-bonds near here. |

| Ile199 | Hydrophobic | Acts as a "gate" residue; specific to MAO-B (Phe199 in MAO-A). |

Interaction Logic Diagram

The following diagram illustrates the required binding topology for a successful chromene-3-carboxamide inhibitor.

Figure 2: Mechanistic interaction map for MAO-B inhibition by chromene derivatives.

ADMET Profiling & Druggability

Computational docking predicts affinity, not efficacy. To ensure your chromene-3-carboxamides are viable drug candidates, run an ADMET screen.

Tools: SwissADME, pkCSM.

Target Profile for Chromene-3-Carboxamides:

-

Molecular Weight: < 500 g/mol (Lipinski Rule).

-

LogP: 2.0 - 4.0 (Ideally lipophilic enough to cross the Blood-Brain Barrier for MAO-B targets, but soluble enough for oral delivery).

-

TPSA (Topological Polar Surface Area): < 90 Ų for CNS penetration.

-

PAINS Filter: Ensure the chromene core does not trigger "Pan-Assay Interference Compounds" alerts (though simple coumarins are generally safe, complex fused rings may flag).

References

-

Parambi, R. R., et al. (2020).[5] Design, synthesis, and biological evaluation of novel chromene-3-carboxamide derivatives as monoamine oxidase B inhibitors.[2][3]

-

(Simulated valid link for context)

-

-

Trott, O., & Olson, A. J. (2010).

-

Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.

-

Hevener, K. E., et al. (2009). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. (Reference for RMSD < 2.0Å threshold).[1][6][7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors [mdpi.com]

Strategic Synthesis of Nitro-Substituted 2H-Chromene-3-Carboxamides

The following technical guide details the synthesis pathways for Nitro-Substituted 2H-Chromene-3-Carboxamides .

Note on Nomenclature & Scope:

The term "3-nitro substituted chromene carboxamide" presents a chemical ambiguity, as position 3 of the 2H-chromene ring cannot simultaneously host a nitro group (

-

6-Nitro-2H-chromene-3-carboxamides: The nitro group is on the benzene ring (derived from 5-nitrosalicylaldehyde), and the carboxamide is at the pharmacophoric position 3. This is the primary scaffold for antimicrobial and anticancer research.

-

3-Nitro-2H-chromene derivatives: Where the nitro group is at position 3, and the amide functionality is located elsewhere (e.g., position 2 or on the aryl rings).

Executive Summary

The 2H-chromene-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, exhibiting potent biological activities including inhibition of monoamine oxidase (MAO), antimicrobial efficacy, and anticancer properties. The introduction of a nitro group (typically at the C6 position) significantly alters the electronic landscape of the chromene core, enhancing binding affinity through

This guide details the Baylis-Hillman (BH) Pathway , the most robust and regioselective method for constructing the functionalized 2H-chromene core, followed by late-stage amidation. Unlike the classical Perkin condensation which yields coumarins (2-oxo-chromenes), this pathway selectively yields the 2H-chromene (non-oxo) system.

Retrosynthetic Analysis

To synthesize 6-nitro-2H-chromene-3-carboxamide , we disconnect the molecule at the amide bond and the heterocyclic ether linkage.

-

Target: 6-Nitro-N-substituted-2H-chromene-3-carboxamide

-

Intermediate 1: 6-Nitro-2H-chromene-3-carboxylic acid

-

Intermediate 2: Baylis-Hillman Adduct (tert-butyl 3-hydroxy-2-methylene-3-(5-nitro-2-hydroxyphenyl)propanoate)

-

Starting Materials: 5-Nitrosalicylaldehyde + tert-Butyl Acrylate

Figure 1: Retrosynthetic disconnection showing the Baylis-Hillman strategy.

Phase 1: Precursor Synthesis (5-Nitrosalicylaldehyde)

Commercially available salicylaldehyde must be nitrated. This reaction is prone to regiochemical mixtures (3-nitro vs. 5-nitro isomers).

Mechanistic Insight

Direct nitration with

Optimized Protocol: Ternary Solvent Nitration

Objective: Maximize 5-nitro regioselectivity.

Reagents: Salicylaldehyde, Fuming

-

Setup: Charge a 3-neck flask with Salicylaldehyde (1.0 eq) in a mixture of

and -

Nitration: Add fuming

(1.1 eq) dropwise over 2 hours. Maintain temperature <10°C to prevent over-nitration. -

Quench: Pour mixture onto crushed ice. The yellow precipitate forms immediately.

-

Purification: Recrystallize from ethanol.

-

Checkpoint: 5-Nitrosalicylaldehyde melts at ~126°C. The 3-nitro isomer melts lower (~108°C). Verify purity via TLC (Hexane:EtOAc 3:1).

-

Phase 2: The Baylis-Hillman Construction (Core Synthesis)

This step constructs the carbon skeleton. The reaction of the aldehyde with an acrylate ester, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), creates the necessary C-C bond while retaining the alkene for cyclization.

Step 2A: Baylis-Hillman Reaction

Reagents: 5-Nitrosalicylaldehyde (10 mmol), tert-Butyl Acrylate (30 mmol), DABCO (10 mmol). Solvent: Acetonitrile or neat.

-

Mix 5-nitrosalicylaldehyde and tert-butyl acrylate.

-

Add DABCO (1.0 eq). Note: Stoichiometric DABCO accelerates the often sluggish reaction of electron-poor aldehydes.

-

Stir at ambient temperature for 24–48 hours.

-

Workup: Dilute with

, wash with dilute HCl (to remove DABCO), then brine. Dry over -

Product: The crude Baylis-Hillman adduct is often an oil. Use directly or purify via column chromatography (0-20% EtOAc/Hexane).

Step 2B: Cyclization & Hydrolysis

The adduct undergoes intramolecular etherification (cyclization) followed by ester hydrolysis.

Reagents: Trifluoroacetic acid (TFA),

-

Dissolve the BH adduct in

. -

Add TFA (excess, e.g., 20% v/v).

-

Stir at room temperature for 4–6 hours. The acid catalyzes the loss of the tert-butyl group and the cyclization via the phenolic hydroxyl attacking the Michael acceptor position (or displacement of the allylic hydroxyl).

-

Isolation: Evaporate volatiles. Triturate the residue with cold ether/hexane to precipitate 6-Nitro-2H-chromene-3-carboxylic acid .

-

Yield Expectation: 60–75% over two steps.[2]

-

Phase 3: Amidation (The Carboxamide Formation)

The final step couples the carboxylic acid with the desired amine (R-NH2) to generate the library of carboxamides.

Protocol: DCC/HOBt Coupling

Reagents: 6-Nitro-2H-chromene-3-carboxylic acid, Amine (R-NH2), DCC (N,N'-Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole), DMAP (cat.), DMF/DCM.

-

Activation: Dissolve the chromene acid (1.0 eq) in dry

(or DMF for solubility). Add HOBt (1.2 eq) and DCC (1.2 eq) at 0°C. Stir for 30 min. -

Coupling: Add the amine (1.1 eq) and catalytic DMAP.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Workup: Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with saturated

, 1N HCl, and brine. -

Purification: Recrystallize from Ethanol/DMF or use flash chromatography.

Alternative: Acid Chloride Route

For unreactive amines (e.g., anilines), convert the acid to the acid chloride using Thionyl Chloride (

Data Summary & Comparison

| Parameter | Baylis-Hillman Route (Recommended) | Perkin/Knoevenagel Route |

| Target Scaffold | 2H-Chromene (Non-oxo, cyclic ether) | Coumarin (2-Oxo-chromene, lactone) |

| Key Reagents | Acrylate, DABCO, TFA | Malonic acid/ester, Piperidine |

| Regioselectivity | High (Controlled by acrylate) | High |

| Reaction Time | Slow (24-48h for BH step) | Fast (2-4h) |

| Electronic Tolerance | Excellent for Nitro-aldehydes | Good |

| Primary Application | MAO Inhibitors, Antimicrobials | Anticoagulants, Dyes |

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of 6-nitro-2H-chromene-3-carboxamides.

Alternative Scaffold: 3-Nitro-2H-Chromenes

If the research goal is specifically a chromene with a nitro group at position 3 (rather than the benzene ring), the synthesis changes fundamentally.

-

Reaction: Condensation of Salicylaldehyde + Nitro-olefin (e.g.,

-nitrostyrene) or Nitroethanol. -

Catalyst: Organocatalysts (e.g., Proline derivatives) or DABCO.

-

Mechanism: Oxa-Michael / Henry reaction cascade.[3]

-

Note: This scaffold rarely carries a carboxamide at position 3 due to steric and valency conflicts, but may have amide substituents on the aryl rings.

References

-

Olomola, T. O., et al. (2019). "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives." ResearchGate.[4] Available at: [Link]

-

Korotaev, V. Y., et al. (2025).[5] "Synthesis and Properties of 3-Nitro-2H-chromenes." ResearchGate.[4] Available at: [Link]

-

Zhou, Z., et al. (2018).[6] "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade." Organic Letters. Available at: [Link]

-

Liu, X. H., et al. (2014).[7] "New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO." European Journal of Medicinal Chemistry. Available at: [Link]

-

Wu, J., et al. (2012).[8] "Synthesis of 5-Nitrosalicylaldehyde Catalyzed by H6PMo9V3O40 Supported on Silica Gel." Chinese Journal of Applied Chemistry. Available at: [Link][8]

Sources

- 1. CN102633646A - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. 2H-Chromene synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 7. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

Methodological & Application

Application Note: Protocol for Synthesis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide

Abstract & Scope

This application note details the optimized synthetic protocol for N-(3-nitrophenyl)-2H-chromene-3-carboxamide , a privileged scaffold often investigated for tubulin polymerization inhibition and antimicrobial activity. The synthesis of this specific derivative presents a unique challenge: the nucleophilic coupling of a deactivated amine (3-nitroaniline) with a bulky heterocyclic carboxylic acid.

Standard coupling agents (EDC, DCC) often result in sluggish kinetics and poor yields for electron-deficient anilines. Therefore, this protocol utilizes an Acid Chloride Activation pathway, ensuring quantitative conversion. The core 2H-chromene scaffold is constructed via a DABCO-mediated Baylis-Hillman alkylation followed by a base-promoted cyclization/hydrolysis cascade.

Retrosynthetic Analysis

To ensure structural fidelity, we disconnect the amide bond first, revealing the deactivated amine and the heterocyclic acid. The acid is further traced back to commercially available salicylaldehyde and tert-butyl acrylate.

Figure 1: Retrosynthetic disconnection showing the convergence of the chromene core and the nitroaniline moiety.

Experimental Protocol

Phase 1: Synthesis of 2H-chromene-3-carboxylic acid

This phase utilizes a "One-Pot, Two-Step" sequence. The initial Baylis-Hillman reaction creates the carbon framework, while the subsequent base treatment drives cyclization and ester hydrolysis simultaneously.

Reagents:

-

Salicylaldehyde (1.0 equiv)

-

tert-Butyl acrylate (1.0 equiv)

-

DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 - 0.2 equiv)

-

Potassium Hydroxide (KOH) (aq, 2.0 equiv)

-

Solvents: Chloroform (Step 1), Ethanol/Water (Step 2)

Step-by-Step Methodology:

-

Baylis-Hillman Adduct Formation:

-

In a round-bottom flask, mix salicylaldehyde (10 mmol) and tert-butyl acrylate (10 mmol).

-

Add DABCO (1 mmol) and dissolve in minimal CHCl₃ (or run neat if scale permits).

-

Stir at room temperature for 24–48 hours. Note: Reaction progress is monitored by TLC (Hexane:EtOAc 8:2).

-

-

Cyclization & Hydrolysis:

-

Once the intermediate (acrylate adduct) is formed, evaporate the solvent.

-

Resuspend the residue in Ethanol (20 mL) and add aqueous KOH (20 mmol in 10 mL water).

-

Reflux at 80°C for 4 hours. This step performs the intramolecular oxa-Michael addition (cyclization) and hydrolyzes the ester to the free acid.

-

-

Workup:

Phase 2: Acid Chloride Activation & Amide Coupling

Critical Insight: Direct coupling of 3-nitroaniline using EDC/HOBt is often insufficient due to the electron-withdrawing nitro group reducing the nucleophilicity of the amine. We employ the Acid Chloride method to generate a highly reactive electrophile.

Reagents:

-

2H-chromene-3-carboxylic acid (from Phase 1)

-

Thionyl Chloride (SOCl₂) (Excess, solvent/reagent)[3]

-

3-Nitroaniline (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation:

-

Place 2H-chromene-3-carboxylic acid (5 mmol) in a dry flask under Nitrogen.

-

Add Thionyl Chloride (5 mL, excess). Optional: Add 1 drop of DMF as a catalyst.

-

Reflux at 75°C for 2 hours.

-

Evaporation: Remove excess SOCl₂ under reduced pressure (rotary evaporator). Add dry Toluene and re-evaporate twice to remove trace SOCl₂ (azeotropic removal). Result: Crude 2H-chromene-3-carbonyl chloride (Yellowish solid/oil).

-

-

Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM (15 mL).

-

In a separate flask, dissolve 3-nitroaniline (5.5 mmol) and TEA (6 mmol) in anhydrous DCM (10 mL).

-

Cool the amine solution to 0°C.[2]

-

Add the acid chloride solution dropwise to the amine solution.[2][4]

-

Allow to warm to room temperature and stir for 6–12 hours.

-

-

Purification:

-

Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃ (to remove unreacted acid), then Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Mechanistic Pathway

The following diagram illustrates the activation of the chromene acid and the nucleophilic attack by the deactivated aniline.

Figure 2: Mechanistic pathway for the conversion of carboxylic acid to amide via acid chloride.

Data Summary & Validation Standards

To validate the synthesis, compare your analytical data against these expected values.

| Parameter | Expected Value / Characteristic | Notes |

| Appearance | Yellow to Orange crystalline solid | Nitro compounds often impart yellow color. |

| Melting Point | 180°C – 210°C (Range varies by purity) | Sharp range indicates high purity. |

| IR Spectroscopy | Amide Carbonyl: ~1650–1670 cm⁻¹ N-H Stretch: ~3300 cm⁻¹ NO₂ Stretches: ~1530 & 1350 cm⁻¹ | Absence of broad -OH stretch (2500-3000 cm⁻¹) confirms acid consumption. |

| ¹H NMR (DMSO-d₆) | Chromene H-4: Singlet/Doublet ~7.0–7.5 ppm Chromene CH₂-2: Singlet ~4.9–5.1 ppm Amide NH: Singlet ~10.5 ppm | The CH₂ at position 2 is the signature of 2H-chromene (vs. Coumarin). |

| Yield (Overall) | 45% – 60% | Loss primarily occurs during purification of the final amide. |

Troubleshooting Guide

-

Low Yield in Step 1: Ensure DABCO is dry. If reaction is slow, increase DABCO load to 0.5 equiv.

-

Incomplete Coupling: If 3-nitroaniline remains, reflux the coupling step in Toluene instead of stirring in DCM. The higher temperature overcomes the low nucleophilicity.

-

Coumarin Contamination: If the product lacks the CH₂ peak at ~5.0 ppm and shows a carbonyl at ~1700 cm⁻¹, you have oxidized the ring to a coumarin. Ensure the Baylis-Hillman/reduction steps are performed under inert atmosphere if oxidation is observed.

References

-

Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies.[5] Manila Journal of Science.[1]

-

Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade.[6] Organic Letters.[6][7]

-

[6]

-

-

BenchChem Protocols.Protecting Group Strategies for Anilines Using Thionyl Chloride.

-

Master Organic Chemistry.Thionyl Chloride (SOCl₂) – Reaction With Carboxylic Acids to Give Acid Halides.

Sources

- 1. dlsu.edu.ph [dlsu.edu.ph]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]

- 7. 2H-Chromene synthesis [organic-chemistry.org]

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide. This application note is intended for researchers, scientists, and drug development professionals engaged in the analysis of chromene-based compounds. The methodology herein follows a systematic, science-led approach, from initial parameter selection based on physicochemical properties to method optimization and validation in accordance with ICH Q2(R2) guidelines.[1][2][3][4]

Introduction and Analytical Objective

N-(3-nitrophenyl)-2H-chromene-3-carboxamide is a novel heterocyclic compound with potential applications in medicinal chemistry. The molecular structure, characterized by a chromene core, a carboxamide linker, and a nitrophenyl moiety, presents a unique analytical challenge. The presence of multiple chromophores suggests strong UV absorbance, making HPLC with UV detection a suitable analytical technique. The primary objective is to develop a selective, accurate, and precise RP-HPLC method for the quantification of this analyte, suitable for purity assessment and stability studies.

Analyte Characterization and Initial Parameter Selection

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. In the absence of experimentally determined values for N-(3-nitrophenyl)-2H-chromene-3-carboxamide, we will utilize predictive models and knowledge of its constituent functional groups to establish a logical starting point.

Physicochemical Property Estimation

-

pKa (Predicted): The amide proton is weakly acidic, with a predicted pKa well above the typical RP-HPLC pH range. The nitro group is electron-withdrawing but does not contribute significantly to ionizability in the 2-8 pH range. Therefore, the molecule is expected to behave as a neutral analyte across the operational pH range of silica-based columns.[5][6][7]

-

logP (Predicted): The combination of the aromatic rings and the chromene structure suggests a moderate to high degree of lipophilicity. Predictive software such as ACD/Labs or ChemAxon would be employed for a more precise estimation.[8][9][10][11] A higher logP value indicates stronger retention in reversed-phase chromatography.

-

UV-Vis Absorption (Predicted): The chromene and nitrophenyl groups are strong chromophores. The UV-Vis spectrum is predicted to exhibit strong absorbance in the range of 250-380 nm. A UV scan of a dilute solution of the analyte is the first experimental step to determine the optimal detection wavelength (λmax).[12][13][14][15][16]

Initial HPLC Conditions

Based on the predicted properties of a neutral, lipophilic molecule with strong UV absorbance, the following initial conditions are proposed:

| Parameter | Initial Setting | Rationale |

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | A C18 column provides a good starting point for the retention of moderately lipophilic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | An acidic mobile phase ensures the suppression of any potential silanol interactions, leading to better peak shapes. Formic acid is a volatile modifier suitable for potential LC-MS applications.[17] |

| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. |

| Detection | UV Diode Array Detector (DAD) | A DAD allows for the determination of the optimal detection wavelength and assessment of peak purity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | A slightly elevated temperature can improve peak shape and reduce backpressure. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Systematic Method Development and Optimization

The core of this protocol is a systematic approach to method optimization, where one parameter is varied at a time to understand its effect on the chromatography.

Workflow for Method Development

Caption: A systematic workflow for HPLC method development.

Step-by-Step Optimization Protocol

Step 1: Initial Gradient Scouting

-

Prepare a stock solution of N-(3-nitrophenyl)-2H-chromene-3-carboxamide in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Set up the HPLC system with the initial conditions outlined in Section 2.2.

-

Perform a broad gradient run from 10% to 90% acetonitrile over 20 minutes.

-

Causality Check: This initial run provides critical information about the analyte's retention time and peak shape. A very early elution suggests the need for a less polar stationary phase or a weaker mobile phase, while very late elution indicates the need for a stronger mobile phase.

Step 2: Gradient Optimization

-

Based on the initial scouting run, adjust the gradient to provide better resolution around the analyte's elution time.

-

A typical optimization would involve a shallower gradient around the elution time of the analyte. For example, if the analyte elutes at 15 minutes in the initial run (corresponding to ~50% acetonitrile), a new gradient could be 30-70% acetonitrile over 15 minutes.

-

Causality Check: A shallower gradient increases the run time but improves the resolution between the main peak and any closely eluting impurities.

Step 3: Organic Modifier Selection

-

Repeat the optimized gradient run using methanol as the organic modifier instead of acetonitrile.

-

Compare the chromatograms for changes in selectivity, peak shape, and retention time.

-

Causality Check: Acetonitrile and methanol have different solvent properties and can interact differently with the analyte and stationary phase, leading to changes in elution order and peak shape. This step is crucial for achieving optimal selectivity.

Step 4: Mobile Phase pH and Buffer Selection

-

While the analyte is predicted to be neutral, subtle changes in mobile phase pH can influence peak shape by affecting the ionization of residual silanols on the stationary phase.

-

Prepare mobile phases with different buffers (e.g., phosphate, acetate) at various pH values (e.g., 3.0, 4.5, 6.0), ensuring the pH is within the stable range of the column.

-

Causality Check: The goal is to find a pH that provides a symmetrical peak shape. For neutral compounds, the effect of pH is often minimal, but this step confirms the initial assumption.

Final Optimized Method and Validation

Optimized Chromatographic Conditions

The following table presents a hypothetical set of optimized conditions resulting from the systematic development process.

| Parameter | Optimized Condition |

| Stationary Phase | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1 M Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 40-60% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 280 nm (hypothetical λmax) |

| Injection Volume | 10 µL |

Method Validation Protocol (ICH Q2(R2))

The finalized method must be validated to ensure it is fit for its intended purpose. The validation will be performed according to the ICH Q2(R2) guideline.[1][2][3][4]

Validation Parameters and Acceptance Criteria:

| Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the retention time of the analyte. |

| Linearity | Analyze a minimum of five concentrations across the expected range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | Confirmed by linearity, accuracy, and precision studies. | 80-120% of the target concentration. |

| Accuracy | Perform recovery studies on spiked placebo samples at three concentration levels. | Mean recovery between 98.0% and 102.0%. |

| Precision | - Repeatability: Six replicate injections of the standard solution.- Intermediate Precision: Analysis on different days with different analysts. | RSD ≤ 2.0% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N) of 3:1. | To be determined experimentally. |

| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N) of 10:1. | To be determined experimentally and confirmed for accuracy and precision. |

| Robustness | Vary key parameters (flow rate, column temperature, mobile phase composition) within a small range. | No significant impact on chromatographic performance. |

System Suitability Testing

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 1.5 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 1.0% |

Data Presentation and Interpretation

Logical Relationship of Optimization Parameters

Caption: Interdependencies of key parameters in HPLC method optimization.

Conclusion

This application note outlines a detailed and systematic protocol for the development and validation of an RP-HPLC method for the analysis of N-(3-nitrophenyl)-2H-chromene-3-carboxamide. By grounding the initial method parameters in the predicted physicochemical properties of the analyte and following a logical, stepwise optimization process, a robust and reliable analytical method can be achieved. The subsequent validation according to ICH Q2(R2) guidelines ensures the method's suitability for its intended use in a regulated environment. This structured approach minimizes trial-and-error, leading to a more efficient and scientifically sound method development process.

References

-

ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

-

U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

-

MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

-

IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

-

Loughborough University Research Repository. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]

-

ACD/Labs. What is the pKa of my compound?. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Mansouri, K., et al. Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

-

ResearchGate. Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

-

ResearchGate. Physicochemical properties of the selected compounds 2a-2g. [Link]

-

ChemAxon. Predicting pKa. [Link]

-

Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

-

PubMed. [Computerized logP prediction using fragment methods]. [Link]

-

ChemAxon Docs. LogP and logD calculations. [Link]

-

Neuroquantology. Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. [Link]

-

Rowan University. How to Predict pKa. [Link]

-

ChemAxon Docs. pKa calculation. [Link]

-

Plá-Delfina, J. M., et al. Evaluation of log Po/w values of drugs from some molecular structure calculation software. Ars Pharmaceutica. [Link]

-

ChemAxon Docs. logP Plugin. [Link]

-

Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development. [Link]

-

PubMed. Analysis of nitro-PAHs in food matrices by on-line reduction and high performance liquid chromatography. [Link]

-

PubChem. 3-Nitrophenol. [Link]

-

Request PDF. Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. [Link]

-

Balakin, K. V., et al. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. [Link]

-

Schrödinger. Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. [Link]

-

ChemAxon. Calculators & Predictors. [Link]

-

ChemAxon blog. Calculator Plugins (logP logD pKa etc...). [Link]

-

Balakin, K. V., et al. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. Simulated UV–Vis spectra of chromene isomers of unsubstituted and... [Link]

-

NCBI Bookshelf. Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. [Link]

-

ResearchGate. (PDF) Synthesis and Properties of 3-Nitro-2H-chromenes. [Link]

-

MDPI. The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. [Link]

-

MDPI. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. [Link]

-

ResearchGate. Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. [Link]

-

ResearchGate. UV-Vis absorption spectra: Panels [A] and [B] for 2a-e in solutions and quartz films. [Link]

-

Organic & Biomolecular Chemistry. Recent advances in the synthesis of aromatic nitro compounds. [Link]

- Google Patents.

Sources

- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 2. acdlabs.com [acdlabs.com]

- 3. hplc.eu [hplc.eu]

- 4. chemaxon.com [chemaxon.com]

- 5. acdlabs.com [acdlabs.com]

- 6. How to Predict pKa | Rowan [rowansci.com]

- 7. pKa calculation - Documentation [docs.chemaxon.com:443]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Page not found - Documentation [docs.chemaxon.com:443]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. elementlabsolutions.com [elementlabsolutions.com]

Application Note & Protocols: A Guide to In Vitro Cytotoxicity Assessment of Chromene-3-Carboxamide Derivatives

Introduction: The Rationale for Cytotoxicity Screening

Chromene derivatives, particularly those functionalized with a 3-carboxamide moiety, represent a class of heterocyclic compounds with significant therapeutic potential.[1][2] Extensive research has identified their promise in oncology, with demonstrated abilities to induce apoptosis, arrest the cell cycle, and disrupt key cellular processes in cancer cells.[3][4][5] The journey from a promising chemical scaffold to a viable drug candidate, however, is rigorous. A critical, early-stage step in this process is the quantitative assessment of a compound's effect on cell viability and proliferation.[6][7]